An In-depth Technical Guide to (1H-Indazol-4-YL)methanol: Chemical Properties, Structure, and Synthetic Methodologies
An In-depth Technical Guide to (1H-Indazol-4-YL)methanol: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for (1H-Indazol-4-YL)methanol. A versatile building block in medicinal chemistry, this compound serves as a crucial intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Chemical and Physical Properties
(1H-Indazol-4-YL)methanol is a heterocyclic aromatic compound featuring an indazole core with a hydroxymethyl substituent at the 4-position.[1] This substitution pattern provides a key site for further chemical modification, making it a valuable scaffold in drug discovery.[2] The indazole ring itself is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[3]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O | [1][4] |
| Molecular Weight | 148.16 g/mol | [1][4] |
| CAS Number | 709608-85-5 | [4] |
| IUPAC Name | (1H-indazol-4-yl)methanol | [4] |
| Appearance | Solid, crystalline material | [1] |
| Monoisotopic Mass | 148.0637 Da | [4] |
| Topological Polar Surface Area (TPSA) | 48.9 Ų | [4] |
| Solubility | Moderate solubility in polar protic solvents (e.g., water, alcohols) | [1] |
| InChI | InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10) | [1][4] |
| InChIKey | LOOWJTAKSUNLSR-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=CC(=C2C=NNC2=C1)CO | [1][4] |
Chemical Structure and Reactivity
The structure of (1H-Indazol-4-YL)methanol consists of a bicyclic system where a benzene ring is fused to a pyrazole ring.[1] The indazole moiety is planar, and the hydroxymethyl group (-CH2OH) attached at the C4 position is the primary site of reactivity for synthetic transformations.[1][2]
The indazole core can exist in two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[5] The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be replaced through nucleophilic substitution.[2] The nitrogen atoms of the pyrazole ring can also undergo reactions such as N-alkylation, which often yields a mixture of N1 and N2 isomers.[2]
Synthesis and Experimental Protocols
The most common synthesis of indazolyl-N-methanol derivatives involves the reaction of an N-unsubstituted indazole with formaldehyde in an acidic medium, typically aqueous hydrochloric acid.[1][2][6] This reaction proceeds via an N-hydroxymethylation mechanism.[2]
Detailed Experimental Protocol: Synthesis of (1H-Indazol-4-YL)methanol
This protocol is a representative procedure based on the general synthesis of indazolyl-N-methanol derivatives.[6][7]
Materials:
-
4-Nitro-1H-indazole (as a representative starting material for a multi-step synthesis, as direct hydroxymethylation of the 4-position is challenging)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (30% aqueous solution)
-
Acetonitrile
-
Sodium sulfite
-
Methanol
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)
-
Thin-Layer Chromatography (TLC) apparatus
-
NMR spectrometer for characterization
Procedure:
Step 1: Synthesis of (4-nitro-1H-indazol-1-yl)methanol [6]
-
Suspend 4-nitro-1H-indazole (42 mmol) in 30 mL of 30% hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.
-
To this suspension, add 3.85 mL of a 37% aqueous solution of formaldehyde (42 mmol).
-
Stir the reaction mixture at room temperature overnight to ensure the reaction goes to completion.
-
Monitor the reaction progress using TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, the product can be isolated by extraction with an appropriate organic solvent.
-
Wash the crude product with cold water and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like acetonitrile to yield (4-nitro-1H-indazol-1-yl)methanol as a yellow crystalline solid.[6]
Step 2: Reduction of the Nitro Group and subsequent modifications (Hypothetical Route)
-
The nitro group would then be reduced to an amine using standard procedures (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl).
-
The resulting amino-indazolyl-methanol could then undergo a Sandmeyer reaction or similar transformation to introduce a hydroxyl group, which could then be manipulated to yield the target compound. Direct regioselective functionalization at the C4 position of the indazole core is a significant synthetic challenge.[2]
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum in DMSO-d₆ for a related compound, (4-nitro-1H-indazol-1-yl)methanol, shows characteristic peaks for the indazole ring protons and the methanol group.[6]
Applications in Drug Discovery
(1H-Indazol-4-YL)methanol and its derivatives are of significant interest in medicinal chemistry. The indazole scaffold is a key component in numerous kinase inhibitors, some of which are approved anti-cancer drugs like axitinib and pazopanib.[3][8] These compounds often act as ATP-mimetic inhibitors, binding to the ATP-binding pocket of kinases and blocking their catalytic activity.[9]
Derivatives of indazole have shown inhibitory activity against a range of kinases, including:
The development of these inhibitors often involves modifying the core indazole structure, and (1H-Indazol-4-YL)methanol provides a versatile starting point for such modifications.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of (1H-Indazol-4-YL)methanol derivatives.
Caption: General Synthetic Workflow.
Role in Kinase Signaling Pathway Inhibition
Indazole derivatives are potent inhibitors of various kinase signaling pathways implicated in cancer cell proliferation and survival. The diagram below shows a simplified representation of a generic kinase cascade and the point of inhibition by an indazole-based drug.
Caption: Kinase Pathway Inhibition.
References
- 1. (1H-Indazol-4-YL)methanol | 709608-85-5 | Benchchem [benchchem.com]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
